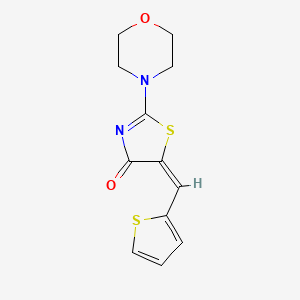
2-(4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives involves a range of reactions, including the reaction of N,N-disubstituted 5-arylmethylidene-2-amino-thiazol-4(5H)-ones with CH acids under specific conditions to produce various derivatives. Techniques like refluxing in toluene in the presence of powdered sodium are commonly employed, indicating the compound's involvement in complex synthetic pathways that yield a variety of structurally related compounds (Kandeel et al., 2002).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including our compound of interest, can be elucidated through various spectroscopic methods, such as NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies have been pivotal in confirming the structures of synthesized compounds, revealing their precise atomic configurations and spatial orientations (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Thiazole derivatives undergo a variety of chemical reactions, showing a wide range of reactivities. For instance, electrochemical methods have been utilized for synthesizing disulfides of related compounds, illustrating the versatility of thiazole derivatives in chemical synthesis and their potential in generating compounds with varied chemical properties (Esmaili & Nematollahi, 2013).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting points, and crystal structures, are determined through experimental studies. These properties are crucial for understanding the behavior of these compounds under different conditions and can significantly influence their application potential. Studies like those conducted by Franklin et al. (2011) have contributed to the understanding of the crystallographic and conformational aspects of similar compounds, providing insights into their physical characteristics (Franklin et al., 2011).
Chemical Properties Analysis
The chemical properties of "2-(4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one" and related thiazole derivatives, such as reactivity towards various reagents, stability under different chemical conditions, and potential for undergoing a range of chemical transformations, are central to their utility in chemical synthesis and potential applications. Research on the reactivity of these compounds with different CH acids and the resulting products enriches our understanding of their chemical behavior (Kandeel et al., 2002).
Wissenschaftliche Forschungsanwendungen
Reactions and Synthesis
- The compound's analogs are used in reactions with other chemicals for synthesis purposes. For example, a study by Nitta, Yi, and Kobayashi (1985) demonstrated reactions of 4,5-polymethylene-substituted 2-isoxazolines, resulting in the formation of various ketones (Nitta, Yi, & Kobayashi, 1985).
- Mondal, Samanta, Singsardar, and Hajra (2017) explored a novel aminomethylation at C-3 of imidazopyridines with morpholine, indicating the potential for creating aminomethylated derivatives (Mondal, Samanta, Singsardar, & Hajra, 2017).
Chemical Properties and Analysis
- The structural and spectral analysis of similar compounds provides insights into their molecular structure and stability. For instance, Franklin, Tamilvendan, Prabhu, and Balasubramanian (2011) conducted a study on 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, revealing details about its conformation and hydrogen bonding interactions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Potential Applications in Medicinal Chemistry
- The antioxidant activity of similar compounds, such as 2-amino-5-alkylidenethiazol-4-ones, has been investigated, revealing their promise as lipid peroxidation inhibitors, with significant inhibitory effects observed in some compounds (Zvezdanović, Daskalova, Yancheva, Cvetković, Marković, Anderluh, & Šmelcerović, 2014).
Biological Activity and Applications
- Compounds with similar structures have been synthesized and tested for their analgesic and anti-inflammatory activities, as well as for their potential as antimicrobial agents. For instance, Demchenko, Bobkova, Yadlovskiy, Buchtiarova, and Demchenko (2015) synthesized a series of novel compounds with potential for in vivo analgesic and anti-inflammatory activities (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015).
Eigenschaften
IUPAC Name |
(5E)-2-morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-11-10(8-9-2-1-7-17-9)18-12(13-11)14-3-5-16-6-4-14/h1-2,7-8H,3-6H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBNLUJUHXGFK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CS3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=CS3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)
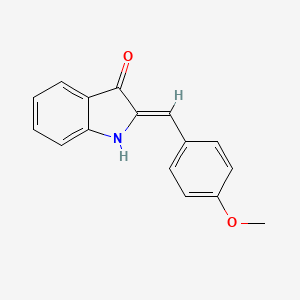
![(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol](/img/structure/B5566405.png)
![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)
![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)
![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)
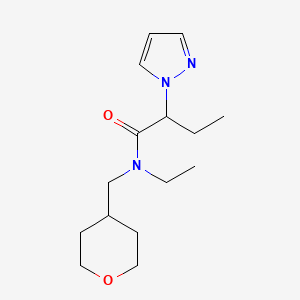
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)
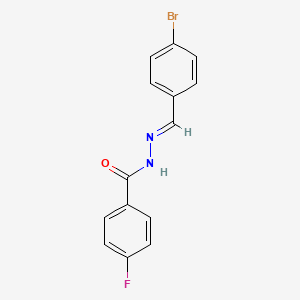

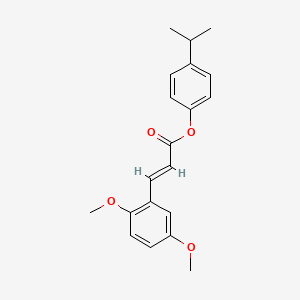
![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)
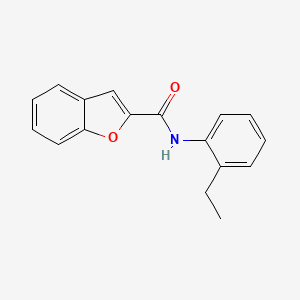
![2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566485.png)